BAY-2402234

Overview

Description

BAY-2402234 is a novel, selective inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme involved in the de novo pyrimidine synthesis pathway. This compound has shown promising preclinical results in the treatment of various malignancies, including colorectal carcinomas and myeloid malignancies .

Mechanism of Action

Target of Action

BAY-2402234, also known as Orludodstat, primarily targets an enzyme called dihydroorotate dehydrogenase (DHODH) . DHODH is a key enzyme in the de novo pyrimidine synthesis pathway, which converts dihydroorotate to orotate .

Mode of Action

This compound acts as a selective low-nanomolar inhibitor of human DHODH enzymatic activity . It potently inhibits the proliferation of acute myeloid leukemia (AML) cell lines in the sub-nanomolar to low-nanomolar range . This inhibition can be observed by an increase in tumoral and plasma dihydroorotate levels after treatment with the inhibitor .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the de novo pyrimidine synthesis pathway . By inhibiting DHODH, this compound disrupts this pathway, leading to a decrease in the production of pyrimidines, which are essential components of DNA and RNA .

Result of Action

The inhibition of DHODH by this compound leads to a decrease in the proliferation of AML cell lines . In addition, this compound induces differentiation of AML cell lines, demonstrating its anticipated mode of action in cellular mechanistic assays . This differentiation can be observed in vivo as an upregulation of differentiation cell surface markers in xenograft and patient-derived xenograft (PDX) models after treatment with the inhibitor .

Biochemical Analysis

Biochemical Properties

BAY-2402234 plays a crucial role in biochemical reactions by inhibiting the activity of dihydroorotate dehydrogenase (DHODH). DHODH is a key enzyme in the de novo synthesis of pyrimidines, converting dihydroorotate to orotate. By inhibiting DHODH, this compound disrupts the synthesis of pyrimidines, which are essential for DNA and RNA synthesis. This inhibition leads to a decrease in the proliferation of cancer cells. This compound interacts with DHODH with high specificity and potency, exhibiting low-nanomolar inhibitory activity .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. In colorectal carcinoma (CRC) cell lines, this compound potently inhibits cell proliferation in the sub-nanomolar to low-nanomolar range . The anti-proliferative effects of this compound can be rescued by uridine supplementation, which bypasses DHODH via the salvage pathway, demonstrating the on-target specificity of the inhibitor . Additionally, this compound induces differentiation in acute myeloid leukemia (AML) cell lines, as evidenced by the upregulation of differentiation markers .

Molecular Mechanism

The molecular mechanism of this compound involves the selective inhibition of dihydroorotate dehydrogenase (DHODH). By binding to DHODH, this compound prevents the conversion of dihydroorotate to orotate, thereby disrupting the de novo synthesis of pyrimidines . This inhibition leads to a decrease in the availability of pyrimidines, which are essential for DNA and RNA synthesis, ultimately resulting in the inhibition of cell proliferation and induction of cell differentiation . The binding interactions of this compound with DHODH are highly specific, with an inhibitory concentration (IC50) in the low-nanomolar range .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits strong in vivo anti-tumor efficacy in monotherapy in various subcutaneous xenograft models . The stability and degradation of this compound have been studied, and it has been found to maintain its inhibitory activity over extended periods . Long-term effects on cellular function have also been observed, with this compound inducing sustained inhibition of cell proliferation and differentiation in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In preclinical studies, this compound has shown dose-dependent anti-tumor efficacy in subcutaneous and intracranial models of small cell lung cancer (SCLC) . Both once-daily and intermittent dosing schedules have been well-tolerated and highly active . At higher doses, this compound has demonstrated robust anti-tumor activity, including tumor regressions in some models . Toxic or adverse effects at high doses have not been extensively reported.

Metabolic Pathways

This compound is involved in the metabolic pathway of pyrimidine synthesis. By inhibiting dihydroorotate dehydrogenase (DHODH), this compound disrupts the conversion of dihydroorotate to orotate, a key step in the de novo synthesis of pyrimidines . This inhibition affects the overall metabolic flux of pyrimidine synthesis, leading to a decrease in the availability of pyrimidines for DNA and RNA synthesis . The compound’s interaction with DHODH is highly specific, with low-nanomolar inhibitory activity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues have been studied extensively. This compound exhibits great oral bioavailability and target engagement in all preclinical species tested . The compound is distributed effectively within cells and tissues, with significant accumulation observed in tumor tissues . The transport of this compound is facilitated by its interaction with specific transporters and binding proteins, ensuring its effective localization and accumulation within target cells .

Subcellular Localization

The subcellular localization of this compound has been investigated to understand its activity and function. This compound is primarily localized within the mitochondria, where dihydroorotate dehydrogenase (DHODH) is located . This localization is crucial for its inhibitory activity, as it allows this compound to effectively target and inhibit DHODH within the mitochondria . The compound’s targeting signals and post-translational modifications play a role in directing it to specific compartments or organelles within the cell .

Preparation Methods

The specific synthetic routes and reaction conditions for BAY-2402234 are not publicly disclosed in detail. it is known that the compound was identified through phenotypic screening and selected for its potent inhibitory activity against DHODH . Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

BAY-2402234 primarily functions as an inhibitor of DHODH. The compound undergoes interactions with the enzyme, leading to inhibition of the pyrimidine synthesis pathway. The major product of this inhibition is the accumulation of dihydroorotate, which can be measured to confirm target engagement . Common reagents and conditions used in these reactions include uridine supplementation, which can rescue the anti-proliferative effects of this compound by bypassing DHODH via the salvage pathway .

Scientific Research Applications

BAY-2402234 has been extensively studied for its potential in treating various cancers. In colorectal carcinoma, it has shown strong in vitro and in vivo anti-tumor efficacy, inhibiting the proliferation of cancer cell lines and reducing tumor growth in xenograft models . In myeloid malignancies, this compound induces differentiation of acute myeloid leukemia (AML) cell lines and exhibits significant anti-tumor activity in AML xenografts and patient-derived xenograft models . The compound’s ability to inhibit DHODH makes it a valuable tool in studying the role of pyrimidine synthesis in cancer biology and potentially other diseases.

Comparison with Similar Compounds

BAY-2402234 is unique in its high selectivity and potency as a DHODH inhibitor. Similar compounds include other DHODH inhibitors such as leflunomide and brequinar. this compound has shown superior efficacy in preclinical models and a better safety profile . Its ability to induce differentiation in AML models and inhibit tumor growth in colorectal carcinoma sets it apart from other DHODH inhibitors .

Properties

IUPAC Name |

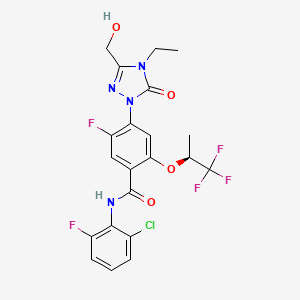

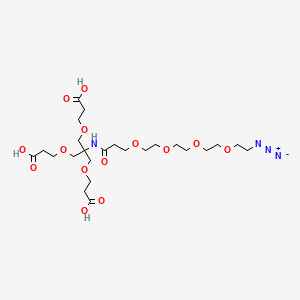

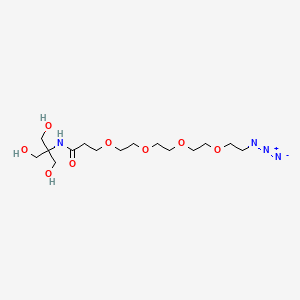

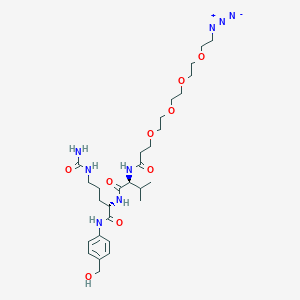

N-(2-chloro-6-fluorophenyl)-4-[4-ethyl-3-(hydroxymethyl)-5-oxo-1,2,4-triazol-1-yl]-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18ClF5N4O4/c1-3-30-17(9-32)29-31(20(30)34)15-8-16(35-10(2)21(25,26)27)11(7-14(15)24)19(33)28-18-12(22)5-4-6-13(18)23/h4-8,10,32H,3,9H2,1-2H3,(H,28,33)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNVJMHHAXCPZHF-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NN(C1=O)C2=C(C=C(C(=C2)OC(C)C(F)(F)F)C(=O)NC3=C(C=CC=C3Cl)F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C(=NN(C1=O)C2=C(C=C(C(=C2)O[C@@H](C)C(F)(F)F)C(=O)NC3=C(C=CC=C3Cl)F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18ClF5N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

520.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2225819-06-5 | |

| Record name | Orludodstat | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2225819065 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ORLUDODSTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X8GF945GMK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: BAY-2402234, also known as Orludodstat, is a potent and selective inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH) [, , , ]. DHODH catalyzes the fourth step in de novo pyrimidine biosynthesis, converting dihydroorotate to orotate. By inhibiting DHODH, this compound disrupts the de novo synthesis of pyrimidines, which are essential building blocks for DNA and RNA. This disruption ultimately leads to the inhibition of cell proliferation and induces differentiation in certain cell types, particularly those highly reliant on de novo pyrimidine synthesis [, , ].

ANone: Cancer cells, especially those with high proliferation rates, often rely heavily on de novo pyrimidine synthesis to support their rapid growth []. This compound exploits this dependence by inhibiting DHODH, leading to a depletion of pyrimidine nucleotides and subsequently impairing DNA replication and cell division in these cells. Additionally, in specific cancers like acute myeloid leukemia (AML), this compound has been shown to induce differentiation, forcing the cancerous cells to mature and potentially halting uncontrolled proliferation [, , ].

ANone: Preclinical studies have demonstrated that this compound exhibits a favorable pharmacological profile. It demonstrates high selectivity for DHODH, potentially minimizing off-target effects. Moreover, this compound has shown efficacy in various in vitro and in vivo models of hematological malignancies and solid tumors [, , ]. This efficacy, combined with its promising pharmacokinetic properties, makes it a potentially valuable therapeutic option.

ANone: Yes, this compound has progressed to clinical trials for hematological malignancies, including AML [, , ]. While detailed results are pending publication, initial findings suggest promising anti-tumor activity. Notably, clinical studies are ongoing to assess its safety and efficacy in a broader range of cancers.

ANone: Research has identified a subset of B-ALL cells characterized by active preBCR signaling, termed "relapse predictive cells" (RPCs) []. These RPCs exhibit increased dependence on glucose for uridine synthesis, a process reliant on the pyrimidine biosynthesis pathway targeted by this compound. This finding suggests that this compound may be particularly effective in targeting these treatment-resistant and relapse-associated B-ALL cells.

ANone: Studies have shown promising synergistic effects when this compound is combined with other therapeutic agents. For instance, in TP53-deficient acute lymphoblastic leukemia (ALL) cells, this compound demonstrated synergy with ATR checkpoint inhibitors, leading to a robust apoptotic response []. This synergistic potential highlights the possibility of developing combination therapies to enhance efficacy and potentially overcome resistance mechanisms.

ANone: Although specific spectroscopic data for this compound is not readily available in the provided abstracts, its chemical structure has been described [, , , ]. Understanding its molecular structure and properties is crucial for optimizing its formulation, stability, and ultimately its delivery and efficacy as a therapeutic agent.

ANone: While the provided research does not delve deeply into resistance mechanisms specific to this compound, it is essential to acknowledge that the development of drug resistance is a common challenge in cancer treatment. Future research will be crucial for understanding potential resistance mechanisms and developing strategies to circumvent them.

ANone: Research on biomarkers that can predict response to this compound is ongoing. Identifying reliable biomarkers would be immensely valuable in personalizing treatment, ensuring that patients most likely to benefit from this compound are identified and treated accordingly.

ANone: The discovery and development of this compound represent a significant advancement in cancer research, particularly in the field of targeted therapies [, , , , ]. Its unique mechanism of action and promising preclinical and early clinical data highlight the therapeutic potential of DHODH inhibition. Continued research on this compound and other DHODH inhibitors holds immense promise for improving treatment outcomes for patients battling various types of cancer.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

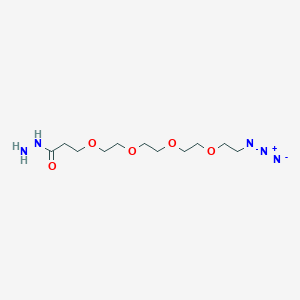

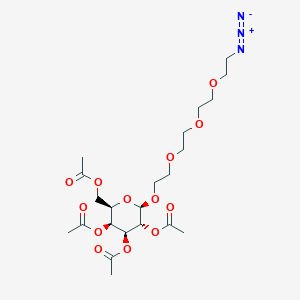

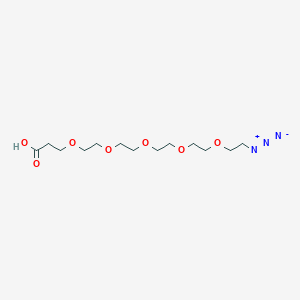

![(2S)-2-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]propanoyl]amino]propanoyl]amino]-N-[4-(hydroxymethyl)phenyl]butanediamide](/img/structure/B605865.png)